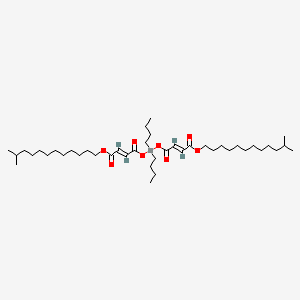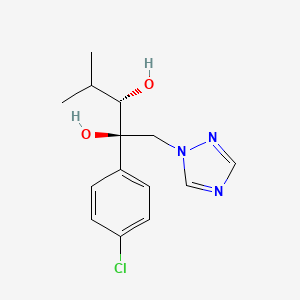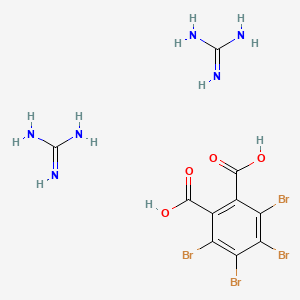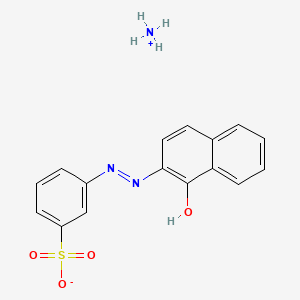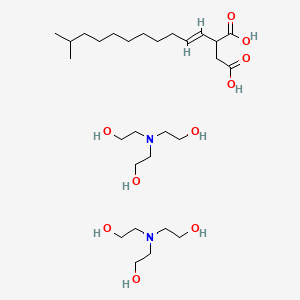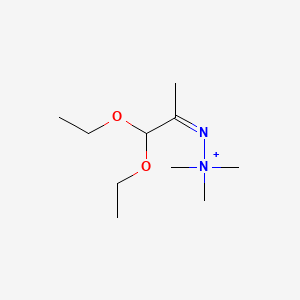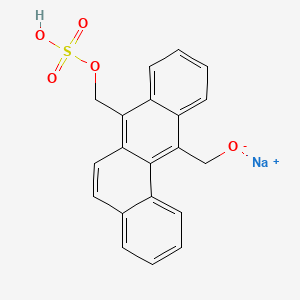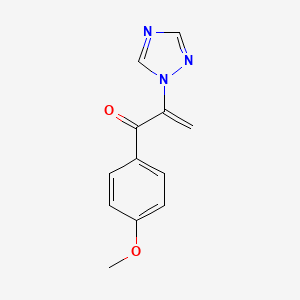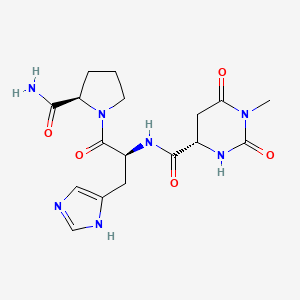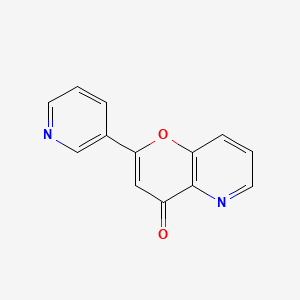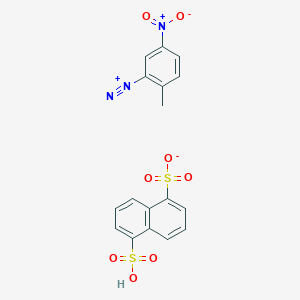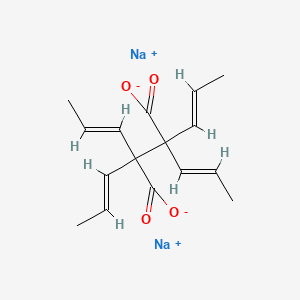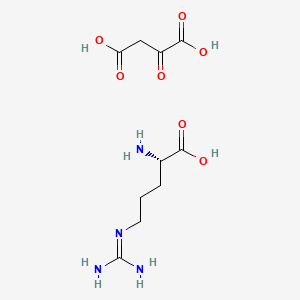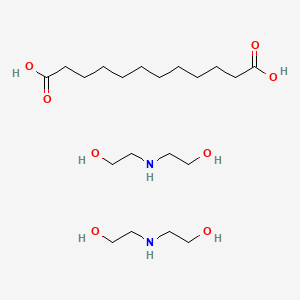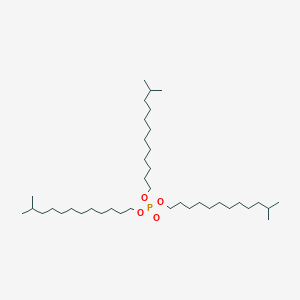
Triisotridecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisotridecyl phosphate is an organic phosphate compound with the chemical formula C₃₉H₈₁O₄P. It is a colorless to pale yellow liquid with low viscosity and low volatility. This compound is known for its excellent oxidation resistance and thermal stability, making it a valuable additive in various industrial applications .
Méthodes De Préparation
Triisotridecyl phosphate is typically synthesized through the reaction of isotridecyl alcohol with phosphorus oxychloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C[2][2].
In industrial production, this compound is manufactured by reacting isotridecyl alcohol with phosphorus trichloride in the presence of a catalyst. The reaction is conducted under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Triisotridecyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically yields phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphate compounds.
Applications De Recherche Scientifique
Triisotridecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a stabilizer in the production of polymers and plastics.
Biology: In biological research, this compound is used as a reagent in various biochemical assays and experiments. Its ability to interact with biological molecules makes it useful in studying enzyme kinetics and protein interactions.
Industry: It is widely used as an antioxidant and heat stabilizer in the plastics, rubber, and coatings industries.
Mécanisme D'action
The mechanism of action of triisotridecyl phosphate primarily involves its ability to stabilize free radicals and prevent oxidative degradation. It achieves this by donating electrons to free radicals, thereby neutralizing them and preventing further chain reactions that lead to material degradation. The molecular targets of this compound include reactive oxygen species and other free radicals that can cause oxidative damage .
Comparaison Avec Des Composés Similaires
Triisotridecyl phosphate can be compared with other similar compounds, such as:
Tris(nonylphenyl) phosphite: This compound is also used as an antioxidant and stabilizer in polymers.
Tris(2-ethylhexyl) phosphite: While this compound is effective as a stabilizer, this compound offers superior oxidation resistance and is less prone to hydrolysis.
Triphenyl phosphite: This compound is commonly used as a stabilizer in PVC and other polymers.
Propriétés
Numéro CAS |
95791-33-6 |
|---|---|
Formule moléculaire |
C39H81O4P |
Poids moléculaire |
645.0 g/mol |
Nom IUPAC |
tris(11-methyldodecyl) phosphate |
InChI |
InChI=1S/C39H81O4P/c1-37(2)31-25-19-13-7-10-16-22-28-34-41-44(40,42-35-29-23-17-11-8-14-20-26-32-38(3)4)43-36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3 |
Clé InChI |
YWPBWLPNJHBFOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCOP(=O)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


